

Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**, a substituted aromatic aldehyde of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines predicted solubility based on the physicochemical properties of structurally similar compounds and general principles of chemical solubility. Furthermore, it details a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for assessing the solubility of a novel compound.

Core Compound Information

Identifier	Value
IUPAC Name	5-Chloro-2-hydroxy-3-methoxybenzaldehyde
CAS Number	7740-05-8
Molecular Formula	C ₈ H ₇ ClO ₃
Molecular Weight	186.59 g/mol
Physical Form	Solid

Predicted Solubility in Common Laboratory Solvents

Quantitative solubility data for **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** is not readily available. However, based on the principles of "like dissolves like" and data for analogous compounds such as o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a qualitative solubility profile can be predicted. The presence of a polar hydroxyl group and a carbonyl group suggests potential for hydrogen bonding, while the chlorinated aromatic ring introduces some nonpolar character.

Solvent	Predicted Qualitative Solubility	Rationale
Water	Insoluble to Sparingly Soluble	The hydrophobic aromatic ring and chlorine atom likely dominate over the polar functional groups, limiting aqueous solubility. Aldehydes with carbon chains longer than five atoms tend to have low water solubility.[1][2]
Methanol	Soluble	The polarity of methanol is suitable for dissolving compounds with hydroxyl and carbonyl groups. Structurally similar o-vanillin is soluble in methanol.[3]
Ethanol	Soluble	Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of the compound. O-vanillin is soluble in alcohol.[3]
Acetone	Soluble	As a polar aprotic solvent, acetone is a good solvent for many organic compounds, including aromatic aldehydes.
Ethyl Acetate	Moderately Soluble to Soluble	Ethyl acetate has intermediate polarity and is a good solvent for a wide range of organic molecules.
Dichloromethane	Soluble	A common solvent for a broad range of organic compounds.
Chloroform	Soluble	Similar to dichloromethane, it is a versatile solvent for

organic compounds.

Dimethyl Sulfoxide (DMSO)	Soluble
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A highly polar aprotic solvent known for its ability to dissolve a wide variety of organic compounds, including those with poor solubility in other solvents.

Dimethylformamide (DMF)	Soluble
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Another highly polar aprotic solvent with excellent solvating properties for a broad spectrum of organic molecules.

Experimental Protocol for Solubility Determination

A standard method for the quantitative determination of the solubility of an aromatic aldehyde involves creating a saturated solution and subsequently measuring the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To determine the quantitative solubility of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** in a specific solvent at a controlled temperature.

Materials:

- **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**
- Selected solvent (e.g., water, ethanol)
- Volumetric flasks
- Syringe filters (e.g., 0.45 µm PES)
- HPLC system with a UV detector
- Analytical balance

- Shaking incubator or magnetic stirrer with temperature control

Procedure:

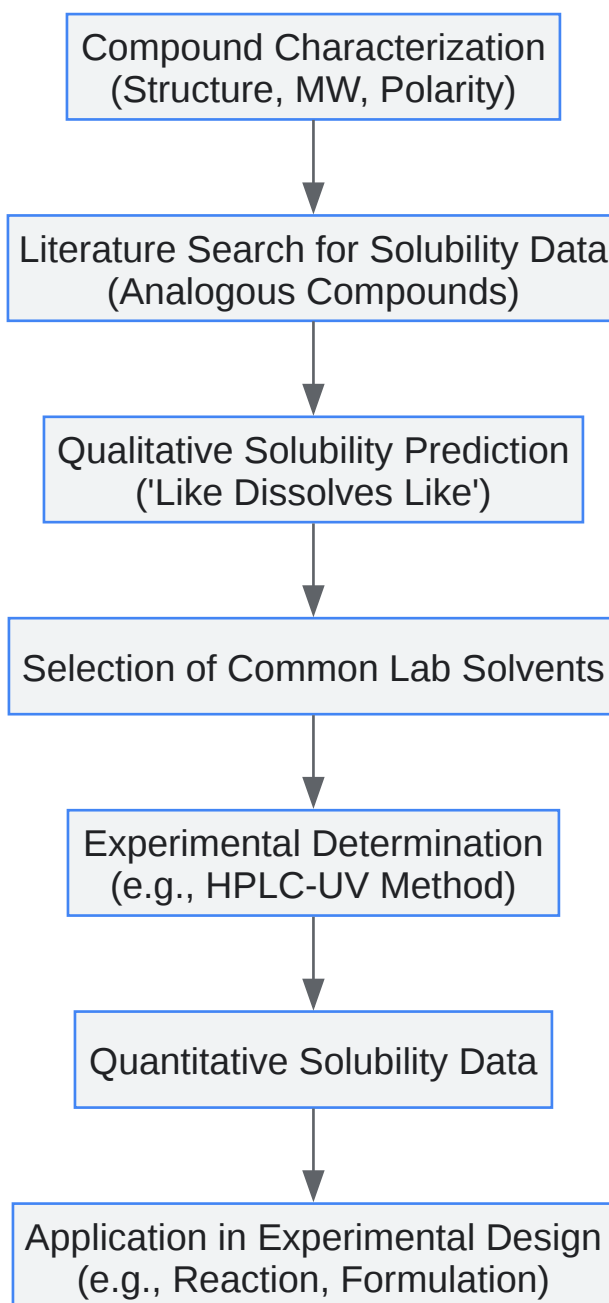
- Preparation of Saturated Solution:
 - Add an excess amount of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** to a known volume of the selected solvent in a sealed container.
 - Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a temperature-controlled magnetic stirrer can be used.
- Sample Preparation:
 - After the equilibration period, allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Filter the sample through a syringe filter to remove any undissolved particles.
- Sample Analysis:
 - Prepare a series of standard solutions of known concentrations of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** in the same solvent.
 - Analyze the standard solutions and the filtered sample solution by HPLC-UV. The UV detector wavelength should be set to the absorbance maximum of the compound.
 - Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their known concentrations.
- Calculation of Solubility:
 - Determine the concentration of the compound in the filtered sample solution by interpolating its peak area on the calibration curve.

- The determined concentration represents the solubility of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde** in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a novel compound like **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**.

Solubility Assessment Workflow for a Novel Compound



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Caption: Workflow for solubility assessment of a new chemical entity.

This guide provides a framework for understanding and determining the solubility of **5-Chloro-2-hydroxy-3-methoxybenzaldehyde**. For precise quantitative data, experimental determination is essential. The provided protocol and workflow offer a systematic approach for researchers in their experimental design and execution.

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- To cite this document: BenchChem. [Solubility Profile of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352192#solubility-of-5-chloro-2-hydroxy-3-methoxybenzaldehyde-in-common-lab-solvents>]

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